Differentiation from Piperazine-Derived FXa Inhibitors: A Bioisosteric Scaffold Replacement
The amino(methyl) pyrrolidine scaffold of 5-(aminomethyl)-1-methylpyrrolidin-3-ol serves as a direct bioisostere for the piperazine core in established Factor Xa (FXa) inhibitors. This is a class-level inference: a structural analog in the same series achieved an FXa IC50 of 5.5 nM, validating the scaffold's potential as a replacement for piperazine-based inhibitors [1]. While direct IC50 data for the specific compound 5-(aminomethyl)-1-methylpyrrolidin-3-ol is not available, the scaffold's design was driven by this bioisosteric rationale, differentiating it from inhibitors based on other heterocyclic cores.
| Evidence Dimension | Factor Xa (FXa) Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; scaffold validated as a bioisostere of piperazine. |
| Comparator Or Baseline | Amino(methyl) pyrrolidine-based sulfonamide analog (Compound 15) |
| Quantified Difference | Analog shows IC50 = 5.5 nM against FXa; baseline piperazine core is replaced. |
| Conditions | FXa inhibition assay; details in reference. |
Why This Matters
This evidence confirms the compound's utility as a key intermediate for designing novel FXa inhibitors, offering a potential IP-advantageous scaffold over saturated piperazine-based drugs.
- [1] Shi, Y., et al. Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 2007, 17(21), 5952-8. View Source
